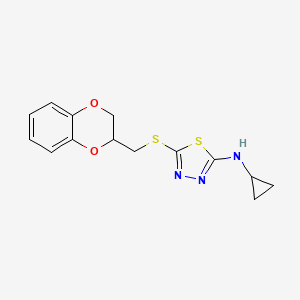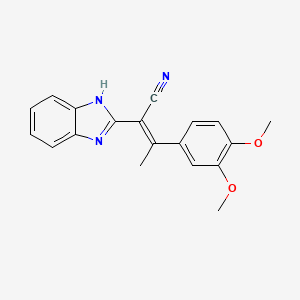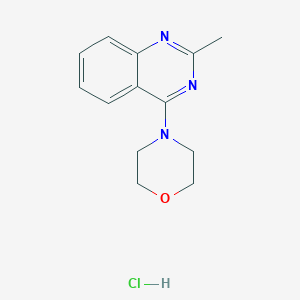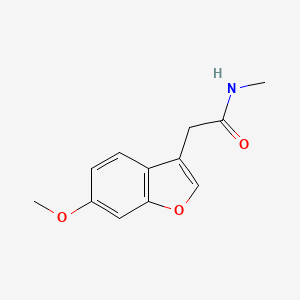![molecular formula C13H8F2N2O2S B7455181 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolopyrimidine derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, several studies have suggested that the compound exerts its biological activity by targeting various signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to activate the AMPK pathway, which is involved in energy homeostasis.
Biochemical and physiological effects
The biochemical and physiological effects of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been studied in various in vitro and in vivo models. Some of the key effects include:
1. Induction of apoptosis: The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Inhibition of cell proliferation: 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been reported to inhibit cell proliferation by targeting various signaling pathways.
3. Reduction of inflammation: The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, there are also some limitations associated with its use. For example, the compound may have poor solubility in aqueous solutions, which can limit its bioavailability. In addition, its stability under different experimental conditions may need to be carefully monitored.
将来の方向性
There are several potential future directions for research on 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one. Some of the key areas of interest include:
1. Development of analogs: The synthesis of analogs of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one with improved properties, such as solubility and bioavailability.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets.
3. Preclinical studies: The compound needs to be further evaluated in preclinical studies to assess its efficacy and safety in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the potential therapeutic applications of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one in humans.
In conclusion, 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with promising therapeutic potential. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
合成法
The synthesis of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 2-aminothiazole with 3,4-difluorobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with 2-cyanoacetamide in the presence of potassium carbonate to yield the final product. The overall synthesis route is depicted in Figure 1.
科学的研究の応用
The potential therapeutic applications of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been extensively studied in various scientific research fields. Some of the key areas of research include:
1. Anti-cancer activity: Several studies have reported the anti-cancer activity of 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one against a variety of cancer cell lines. The compound has been found to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.
2. Anti-inflammatory activity: 7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has also been studied for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
3. Anti-microbial activity: The compound has also been found to exhibit anti-microbial activity against various bacterial and fungal strains. It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
7-[(3,4-difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O2S/c14-10-2-1-9(6-11(10)15)19-7-8-5-12(18)17-3-4-20-13(17)16-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYLHNTVYCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC(=O)N3C=CSC3=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)

![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
